Technical Guide: Methyl D-2-(4-fluorophenyl)glycinate Hydrochloride
Technical Guide: Methyl D-2-(4-fluorophenyl)glycinate Hydrochloride
The following is an in-depth technical guide on Methyl D-2-(4-fluorophenyl)glycinate Hydrochloride , structured for researchers and drug development professionals.
CAS Number: 439213-22-6 Primary Application: Chiral Fluorinated Building Block for Medicinal Chemistry
Executive Summary
Methyl D-2-(4-fluorophenyl)glycinate hydrochloride is a high-value chiral intermediate used in the synthesis of beta-lactam antibiotics, peptide mimetics, and small-molecule inhibitors. As the methyl ester derivative of D-4-fluorophenylglycine , it combines the steric constraints of a phenylglycine scaffold with the metabolic stability and electronic modulation provided by the para-fluorine substitution. This guide details its chemical identity, validated synthesis protocols, and applications in modern drug discovery.
Chemical Identity & Identifiers
This compound is the hydrochloride salt of the methyl ester of (R)-2-amino-2-(4-fluorophenyl)acetic acid. In the context of phenylglycines, the D-configuration typically corresponds to the (R)-enantiomer .
Core Identifiers
| Parameter | Detail |
| Chemical Name | Methyl D-2-(4-fluorophenyl)glycinate hydrochloride |
| IUPAC Name | Methyl (2R)-2-amino-2-(4-fluorophenyl)acetate hydrochloride |
| CAS Number (HCl Salt) | 439213-22-6 |
| CAS Number (Free Base) | 42718-13-8 (Racemic), Specific (R)-base less common in catalogs |
| Parent Acid CAS | 93939-74-3 (D-4-Fluorophenylglycine) |
| Molecular Formula | C₉H₁₀FNO₂[1][2] · HCl |
| Molecular Weight | 219.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
Stereochemical Designation
-
Fischer Projection: D-isomer.
-
Cahn-Ingold-Prelog (CIP): (R)-isomer.[2]
-
Significance: The D-(R)-configuration is critical for biological activity in beta-lactam antibiotics (e.g., preventing enzymatic degradation by beta-lactamases) and for inducing specific conformational turns in peptidomimetics.
Synthesis & Production Protocols
The most robust route for producing Methyl D-2-(4-fluorophenyl)glycinate HCl is the direct acid-catalyzed esterification of the parent amino acid, D-4-fluorophenylglycine. This method preserves optical purity and ensures high yield.
Reaction Pathway (Graphviz Visualization)
Figure 1: Acid-catalyzed esterification pathway preserving chiral integrity.
Validated Experimental Protocol
Objective: Synthesis of Methyl D-2-(4-fluorophenyl)glycinate HCl on a 10g scale.
Reagents:
-
D-4-Fluorophenylglycine (10.0 g, 59.1 mmol)
-
Thionyl Chloride (SOCl₂) (8.6 mL, 118.2 mmol)[2]
-
Methanol (Anhydrous) (100 mL)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Solvent Charging: Add 100 mL of anhydrous methanol and cool to 0°C using an ice bath.
-
Activation: Dropwise add Thionyl Chloride (8.6 mL) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).[2]
-
Addition: Add D-4-Fluorophenylglycine (10.0 g) in portions to the cold solution.
-
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[2]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess HCl.
-
Isolation: Triturate the resulting gummy residue with diethyl ether (50 mL) or ethyl acetate to induce crystallization.
-
Purification: Filter the white solid, wash with cold ether, and dry under vacuum over P₂O₅.
-
Yield Expectation: 90–95% (approx. 11.5–12.0 g).[2]
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for the methyl ester singlet at ~3.7 ppm and the alpha-proton singlet at ~5.2 ppm.
-
Optical Rotation: Compare
with literature values (typically negative for D-phenylglycine esters in methanol) to confirm no racemization occurred.
Applications in Drug Development[3][4][5][6]
Fluorine in Medicinal Chemistry
The incorporation of the fluorine atom at the para-position of the phenyl ring serves three critical functions:
-
Metabolic Blocking: Prevents P450-mediated oxidation at the para-position, extending the half-life (
) of the drug. -
Lipophilicity Modulation: Increases
slightly compared to the non-fluorinated parent, improving membrane permeability. -
Electronic Effects: The electron-withdrawing nature of fluorine lowers the pKa of the alpha-amine, potentially altering receptor binding affinity.
Application Workflow
Figure 2: Strategic utility of the fluorinated glycine scaffold in drug design.
Specific Use Cases
-
Beta-Lactam Synthesis: Analogous to D-phenylglycine in Ampicillin, the 4-fluoro derivative is explored to create novel cephalosporins with enhanced stability against beta-lactamases.
-
DAT Inhibitors: Bis(4-fluorophenyl)methyl derivatives have been investigated as atypical Dopamine Transporter (DAT) inhibitors for treating psychostimulant abuse [1].[2][3][4]
-
Peptide Mimetics: Used as a constrained aromatic amino acid to map the hydrophobic pockets of GPCRs and protease enzymes.
Analytical Characterization
To ensure the integrity of the material for clinical or pre-clinical use, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column) | |
| Chiral Purity | Chiral HPLC (e.g., Chiralcel OD-H) | |
| Identity | 1H NMR (DMSO-d6) | Consistent with structure |
| Fluorine NMR | 19F NMR | Single peak at ~ -110 to -115 ppm |
| Water Content | Karl Fischer |
Handling & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester back to the acid.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.[2]
-
Stability: Stable for >2 years if stored properly desicated.
References
-
Sigma-Aldrich. Methyl D-2-(4-fluorophenyl)glycinate HCl Product Page. Accessed 2026.[5] Link
-
PubChem. Compound Summary for CAS 439213-22-6. National Center for Biotechnology Information. Link
-
Cao, J., et al. (2016).[3] "Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter." Journal of Medicinal Chemistry. Link
-
Santa Cruz Biotechnology. Methyl D-2-(4-fluorophenyl)glycinate HCl Data Sheet. Link
Sources
- 1. Methyl D-(-)-4-hydroxy-phenylglycinate | 37763-23-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 95% | CAS: 42718-18-3 | AChemBlock [achemblock.com]
